Metocurine iodide

Overview

Description

Metocurine iodide is a benzylisoquinolinium competitive nondepolarizing neuromuscular blocking agent. It is primarily used as an anesthesia adjunct to induce skeletal muscle relaxation and to reduce the intensity of muscle contractions in convulsive therapy . This compound has a moderate risk of inducing histamine release and exhibits some ganglion blocking activity .

Preparation Methods

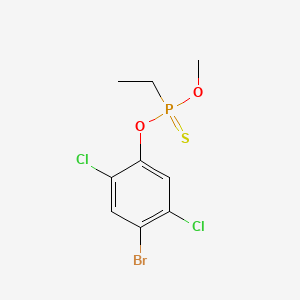

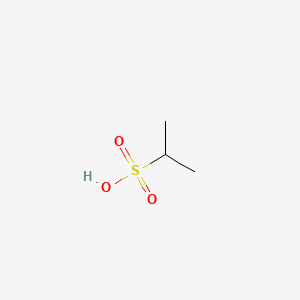

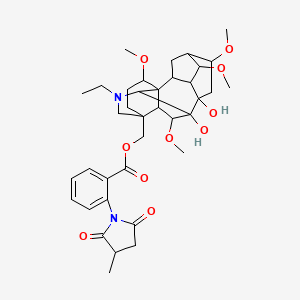

Synthetic Routes and Reaction Conditions: Metocurine iodide is synthesized from tubocurarine, a natural alkaloid extracted from the plant Chondrodendron tomentosum. The synthesis involves methylation of tubocurarine to produce dimethyltubocurarine, which is then converted to this compound by reacting with methyl iodide .

Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The methylation step is typically carried out in the presence of a base such as sodium hydroxide to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Metocurine iodide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, although this reaction is not commonly utilized in practical applications.

Reduction: Reduction of this compound can lead to the formation of reduced derivatives, which may have different pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Metocurine iodide has several scientific research applications, including:

Chemistry: It is used as a model compound to study the structure-activity relationship of neuromuscular blocking agents.

Biology: this compound is employed in research to understand the mechanisms of neuromuscular transmission and the role of acetylcholine receptors.

Medicine: It is used in clinical research to develop new anesthesia protocols and to study the pharmacokinetics and pharmacodynamics of neuromuscular blocking agents.

Mechanism of Action

Metocurine iodide exerts its effects by antagonizing the neurotransmitter action of acetylcholine. It binds competitively with cholinergic receptor sites on the motor end-plate, preventing acetylcholine from binding and thereby inhibiting neuromuscular transmission . This antagonism is inhibited, and the neuromuscular block is reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .

Comparison with Similar Compounds

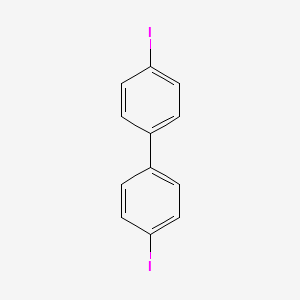

Tubocurarine: The parent compound from which metocurine iodide is derived. It also acts as a neuromuscular blocking agent but has different pharmacokinetic properties.

Pancuronium: Another nondepolarizing neuromuscular blocking agent with a similar mechanism of action but different chemical structure and duration of action.

Uniqueness of this compound: this compound is unique due to its specific chemical structure, which imparts distinct pharmacological properties. It has a moderate risk of inducing histamine release and some ganglion blocking activity, which differentiates it from other neuromuscular blocking agents .

Properties

Key on ui mechanism of action |

Metocurine iodide antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate. This antagonism is inhibited, and neuromuscular block reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine. |

|---|---|

CAS No. |

7601-55-0 |

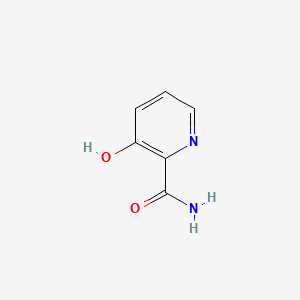

Molecular Formula |

C40H48I2N2O6 |

Molecular Weight |

906.6 g/mol |

IUPAC Name |

(1S,16R)-9,10,21,25-tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;diiodide |

InChI |

InChI=1S/C40H48N2O6.2HI/c1-41(2)17-15-27-22-34(44-6)36-24-30(27)31(41)19-25-9-12-29(13-10-25)47-40-38-28(23-37(45-7)39(40)46-8)16-18-42(3,4)32(38)20-26-11-14-33(43-5)35(21-26)48-36;;/h9-14,21-24,31-32H,15-20H2,1-8H3;2*1H/q+2;;/p-2/t31-,32+;;/m0../s1 |

InChI Key |

DIGFQJFCDPKEPF-OIUSMDOTSA-L |

SMILES |

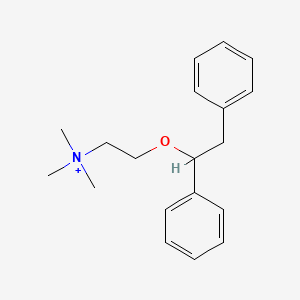

C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C.[I-].[I-] |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C.[I-].[I-] |

Canonical SMILES |

C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C.[I-].[I-] |

melting_point |

267-270 |

Key on ui other cas no. |

7601-55-0 |

Related CAS |

5152-30-7 (Parent) |

Synonyms |

dimethyl dl-curine dimethochloride dimethyl-L-curine dimethochloride dimethyl-L-curine dimethoiodide dimethylchondrocurarine dimethylcurarine dimethochloride dimethylcurine DMCDM metocurine metocurine dichloride metocurine dichloride(1alpha)-isomer metocurine dichloride, (1'alpha)-isomer metocurine dichloride, (1beta)-(+-)-isomer metocurine dihydroxide metocurine diiodide metocurine diiodide, (1beta)-(+-)-isomer metocurine diiodide, (1beta)-isomer metocurine iodide metocurine, (1'alpha)-isomer metocurine, (1beta)-isomer Metubine |

Origin of Product |

United States |

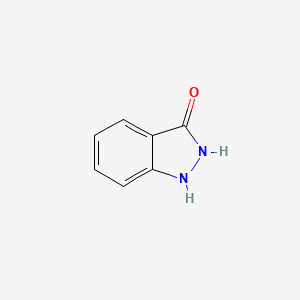

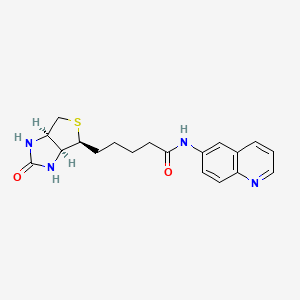

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1208878.png)

![3-[2-Methoxy-6-(4-methylphenyl)-3-pyridinyl]-5-(3-pyridinyl)-1,2,4-oxadiazole](/img/structure/B1208890.png)

![propan-2-yl 4-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B1208892.png)